Ethyl isoindoline-5-carboxylate hydrochloride Ethyl isoindoline-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1159826-50-2
VCID: VC2681588
InChI: InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H
SMILES: CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Ethyl isoindoline-5-carboxylate hydrochloride

CAS No.: 1159826-50-2

Cat. No.: VC2681588

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl isoindoline-5-carboxylate hydrochloride - 1159826-50-2

Specification

CAS No. 1159826-50-2
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H
Standard InChI Key LJXUCHAWQXRICU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl
Canonical SMILES CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl

Introduction

Chemical Properties and Structure

Chemical Identity

Ethyl isoindoline-5-carboxylate hydrochloride is identified through several standard chemical nomenclature systems, allowing for precise identification in scientific literature and chemical databases.

ParameterInformation
IUPAC Nameethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
Alternative Name1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)
CAS Registry Numbers1159826-50-2, 1384268-74-9
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
InChI KeyLJXUCHAWQXRICU-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CC2=C(CNC2)C=C1.Cl
European Community Number817-408-7

The compound consists of an isoindoline core structure with an ethyl carboxylate group at the 5-position, forming a salt with hydrochloric acid .

Structural Characteristics

The molecular structure features a bicyclic aromatic system with a partially reduced heterocycle containing nitrogen. The ethyl carboxylate group is positioned at the 5-position of the isoindoline scaffold, and the nitrogen atom forms a salt with hydrochloric acid.

The structural features that distinguish this compound include:

  • A 2,3-dihydro-1H-isoindoline core structure

  • An ethyl carboxylate group at the 5-position

  • A hydrochloride salt formation at the nitrogen atom

This particular arrangement contributes to the compound's chemical reactivity, solubility profile, and potential biological activity .

Physical Properties

The physical characteristics of ethyl isoindoline-5-carboxylate hydrochloride influence its handling, storage, and application in laboratory and industrial settings.

PropertyDescription
Physical AppearanceWhite to yellow solid
Recommended Storage Temperature2-8°C
Standard Purity≥97%
SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol, DMSO)
StabilitySensitive to moisture; hygroscopic

These physical properties must be considered when working with the compound to ensure its stability and integrity during storage and usage .

Synthesis and Production Methods

Purification Techniques

After synthesis, purification procedures may include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel with suitable eluent systems

  • Filtration and washing protocols to remove impurities

These purification methods are critical for achieving the high purity required for research and pharmaceutical applications .

Chemical Reactivity and Reactions

General Reactivity Profile

The reactivity of ethyl isoindoline-5-carboxylate hydrochloride is determined by its functional groups and structural features. The compound contains several reactive sites:

  • The amine functionality (as a hydrochloride salt)

  • The ethyl ester group

  • The aromatic ring system

These reactive centers allow the compound to participate in various chemical transformations, making it valuable in organic synthesis pathways .

Reaction TypeReactive SitePotential Products
HydrolysisEthyl ester groupIsoindoline-5-carboxylic acid derivatives
TransaminationAmine group (after neutralization)N-substituted derivatives
ReductionEster groupAlcohol derivatives
Nucleophilic substitutionAromatic ringSubstituted isoindoline derivatives
Salt conversionHydrochloride moietyFree base or alternative salt forms

These reactions provide pathways for utilizing the compound as a building block in the synthesis of more complex molecular structures .

GHS Hazard StatementsDescriptionSignal Word
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

These hazard statements indicate that the compound requires proper handling precautions to mitigate potential health risks .

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233Store in a well-ventilated place. Keep container tightly closed

These precautions help minimize exposure risks and ensure safe handling in laboratory and industrial settings .

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to ethyl isoindoline-5-carboxylate hydrochloride have been identified and studied. Examining these related compounds provides context for understanding the unique properties and potential applications of the target compound.

Compound NameCAS NumberMolecular FormulaStructural Relationship
Methyl isoindoline-5-carboxylate hydrochloride127168-93-8C₁₀H₁₂ClNO₂Methyl ester analog
Isoindoline-5-carboxylic acid685084-08-6C₉H₉NO₂Free acid form (no ester, no HCl)
Isoindoline-5-carboxylic acid hydrochloride149353-72-0C₉H₁₀ClNO₂Free acid hydrochloride salt
Ethyl indoline-3-carboxylate hydrochloride1158918-79-6C₁₁H₁₄ClNO₂Positional isomer (different ring system)

These structural analogs exhibit varying physical, chemical, and potentially biological properties, providing a foundation for structure-activity relationship studies .

Structure-Activity Relationships

The structural features of ethyl isoindoline-5-carboxylate hydrochloride and its analogs influence their chemical reactivity and potential biological activities. Key structure-activity considerations include:

  • The position of the carboxylate group on the ring system affects the electronic distribution and reactivity

  • The nature of the ester group (methyl vs. ethyl) influences lipophilicity, metabolic stability, and bioavailability

  • The presence of the hydrochloride salt affects solubility, stability, and pharmaceutical formulation properties

These structure-activity relationships are valuable for understanding how structural modifications might influence the compound's behavior in various applications .

Research Applications

Chemical Synthesis Applications

Ethyl isoindoline-5-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its utility in chemical synthesis stems from:

  • The functional groups present (amine, ester) allow for selective modifications

  • The isoindoline scaffold is present in numerous biologically active compounds

  • The compound can serve as an intermediate in the synthesis of more complex molecular architectures

These characteristics make it a valuable compound for researchers developing synthetic routes to novel compounds with potential pharmaceutical applications .

Analytical Methods and Characterization

Identification Techniques

Various analytical methods can be employed for the identification and characterization of ethyl isoindoline-5-carboxylate hydrochloride:

Analytical TechniqueApplication and Information Obtained
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure confirmation, purity assessment
Mass Spectrometry (MS)Molecular weight verification, fragmentation pattern analysis
Infrared (IR) SpectroscopyFunctional group identification (C=O, N-H, C-O-C)
Elemental AnalysisConfirmation of elemental composition (C, H, N, O, Cl)
X-ray CrystallographyDefinitive three-dimensional structure determination
High-Performance Liquid Chromatography (HPLC)Purity assessment, impurity profiling

These analytical methods provide complementary information, enabling comprehensive characterization of the compound .

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